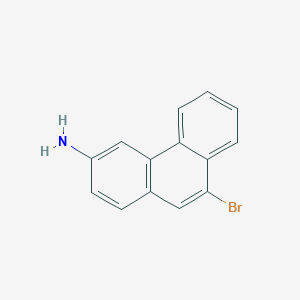

9-Bromophenanthren-3-amine

説明

Structure

3D Structure

特性

IUPAC Name |

9-bromophenanthren-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN/c15-14-7-9-5-6-10(16)8-13(9)11-3-1-2-4-12(11)14/h1-8H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVXVMFYAJHMFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=C2C=C(C=C3)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40322213 | |

| Record name | 9-bromophenanthren-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40322213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7473-67-8 | |

| Record name | NSC400684 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-bromophenanthren-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40322213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9 Bromophenanthren 3 Amine and Its Precursors

Strategic Approaches to Phenanthrene (B1679779) Scaffold Construction

The formation of the tricyclic phenanthrene core is the first critical step. Over the years, several named reactions have been developed for the synthesis of phenanthrene and its derivatives, each with its own strategic advantages and limitations.

Historical and Contemporary Phenanthrene Synthesis Routes

Three classical methods for constructing the phenanthrene ring system are the Bardhan-Sengupta Synthesis, the Haworth Synthesis, and the Pschorr Synthesis.

Bardhan-Sengupta Synthesis (1932): Regarded as a classic and convenient method, this synthesis is known for its regiospecificity. quimicaorganica.orgias.ac.in The process begins with the condensation of a β-phenylethyl bromide derivative with ethyl cyclohexanone-2-carboxylate. ias.ac.in The resulting product undergoes hydrolysis and decarboxylation, followed by reduction. The key step is a cyclodehydration reaction using phosphorus pentoxide to form an octahydrophenanthrene intermediate, which is then aromatized, typically using selenium and heat, to yield the phenanthrene scaffold. quimicaorganica.orgias.ac.in A significant advantage of this method is that the cyclization is not a standard Friedel-Crafts alkylation, which prevents the formation of unwanted isomers. quimicaorganica.orgquimicaorganica.org

Haworth Synthesis (1932): This method utilizes the Friedel-Crafts acylation of naphthalene (B1677914) with succinic anhydride (B1165640) as the starting point. quimicaorganica.orgdrugfuture.com The reaction is typically performed at temperatures above 60°C to ensure acylation occurs at the C2 position of naphthalene. quimicaorganica.org The resulting keto-acid undergoes a series of reductions (e.g., Clemmensen or Wolff-Kishner), cyclization, and finally, dehydrogenation (aromatization) to produce phenanthrene. quora.comcsjmu.ac.in A notable drawback of the Haworth synthesis is that the final cyclization step can lack selectivity, potentially leading to isomeric byproducts, although these are often minor. quimicaorganica.orgquimicaorganica.org

Pschorr Synthesis (1896): This reaction is a copper-catalyzed intramolecular substitution that proceeds via an aryldiazonium salt intermediate. wikipedia.org The synthesis starts with an α-phenyl-o-aminocinnamic acid derivative, which is obtained from the Perkin reaction of o-nitrobenzaldehyde and phenylacetic acid, followed by the reduction of the nitro group. thieme.de This amine is then diazotized using sodium nitrite (B80452) in acid. wikipedia.orgyoutube.com The resulting diazonium salt undergoes cyclization upon treatment with copper powder, which catalyzes the expulsion of nitrogen gas and the formation of an aryl radical. This radical then attacks the adjacent aromatic ring, and subsequent rearomatization yields the phenanthrene-9-carboxylic acid. wikipedia.orgthieme.de While the atom economy is generally good, the Pschorr cyclization can sometimes suffer from low yields. wikipedia.org

Table 1: Comparison of Classical Phenanthrene Synthesis Routes

| Synthesis Method | Starting Materials | Key Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| Bardhan-Sengupta | β-phenylethyl halide, Cyclohexanone carboxylate | Alkylation, Hydrolysis, Reduction, Cyclodehydration, Aromatization | High regiospecificity, avoids Friedel-Crafts limitations. quimicaorganica.orgquimicaorganica.org | Multi-step process. ias.ac.in |

| Haworth | Naphthalene, Succinic anhydride | Friedel-Crafts acylation, Reduction, Cyclization, Aromatization | Widely applicable for fused aromatics. drugfuture.comquora.com | Final cyclization may lack selectivity, leading to isomers. quimicaorganica.orgacs.org |

| Pschorr | α-aryl-o-aminocinnamic acid | Diazotization, Copper-catalyzed radical cyclization, Aromatization | Utilizes a different mechanism (intramolecular radical cyclization). wikipedia.org | Can result in low yields. wikipedia.org |

Regioselective Bromination of Phenanthrene Derivatives

With the phenanthrene core established, the next challenge is the site-specific introduction of a bromine atom. For the target molecule, this requires placing a bromine at the C9 position.

Synthesis of 9-Bromophenanthrene (B47481) as a Key Intermediate

9-Bromophenanthrene is a crucial intermediate in the synthesis of many substituted phenanthrenes. chemicalbook.com Its preparation typically involves the direct electrophilic bromination of phenanthrene. This reaction shows a strong preference for substitution at the C9 position. This regioselectivity is attributed to the electronic structure of phenanthrene; the 9,10-bond has a higher degree of double-bond character compared to other bonds in the molecule. youtube.com

Methodologies for Controlled Bromine Substitution at the C9 Position

The preferential substitution at the C9 position is explained by the stability of the intermediate carbocation (sigma complex) formed during the reaction. When the electrophile (Br+) attacks the C9 position, the resulting positive charge can be delocalized across the molecule while leaving two intact benzene (B151609) rings, which minimizes the loss of resonance energy. youtube.com

A common laboratory procedure involves reacting phenanthrene with bromine in a solvent such as carbon tetrachloride, often with gentle refluxing. chemicalbook.comorgsyn.org The reaction proceeds to evolve hydrogen bromide gas, and the 9-bromophenanthrene product can be isolated after removing the solvent and purifying the residue by distillation or recrystallization. orgsyn.org Other methods have also been reported, including those that avoid the use of highly volatile and corrosive liquid bromine by employing reagents like N-Bromosuccinimide (NBS) or KBr with an oxidizing agent. chemicalbook.comgoogle.com

Table 2: Selected Methods for the Synthesis of 9-Bromophenanthrene

| Reagents | Solvent | Conditions | Yield | Reference(s) |

|---|---|---|---|---|

| Bromine (Br₂) | Carbon Tetrachloride | Reflux | ~90% (crude) | orgsyn.org |

| Bromine (Br₂) | Acetic Acid | Various temperatures | - | orgsyn.org |

| N-Bromosuccinimide (NBS), gold(III) chloride | 1,2-dichloroethane | 80 °C, 15 h | - | chemicalbook.com |

| KBr, ZnAl-BrO₃⁻-LDHs | Acetic acid/Water | 40 °C, 4 h | High | google.com |

Introduction of Amine Functionality at the C3 Position

The final stage in the synthesis of 9-Bromophenanthren-3-amine is the introduction of an amino group at the C3 position. A modern and powerful method for forming C-N bonds on an aromatic ring is the Buchwald-Hartwig amination.

Amination Reactions for Aryl Bromides (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance. numberanalytics.comwikipedia.org This reaction enables the coupling of an aryl halide (or pseudohalide) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgnih.gov

The catalytic cycle is generally understood to involve three main steps:

Oxidative Addition: The aryl halide (e.g., a dibromophenanthrene precursor) reacts with the active Pd(0) catalyst to form an arylpalladium(II) complex. This is often the rate-determining step. numberanalytics.com

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form an amido complex.

Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium complex, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. numberanalytics.com

The choice of ligand is critical for the reaction's success. Early systems used monodentate phosphine ligands, but the development of sterically hindered and bidentate phosphine ligands (like BINAP and DPEPhos) greatly expanded the reaction's scope, allowing for the coupling of a wider range of amines and less reactive aryl chlorides. wikipedia.orglibretexts.org The reaction is typically carried out in an inert atmosphere using solvents like toluene (B28343) or THF. numberanalytics.comlibretexts.org

Table 3: Typical Components for Buchwald-Hartwig Amination

| Component | Examples | Function |

|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |

| Phosphine Ligand | P(t-Bu)₃, XPhos, SPhos, BINAP, DPEPhos | Stabilizes the palladium center and facilitates the catalytic cycle. |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine and facilitates the reductive elimination step. |

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium. |

Reduction of Nitro-Substituted Phenanthrene Precursors

The synthesis of this compound is most commonly achieved through the reduction of its corresponding nitro precursor, 9-bromo-3-nitrophenanthrene. The conversion of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. This reduction is a critical step, as the amine functionality allows for a wide range of subsequent chemical modifications.

The general approach involves the nitration of 9-bromophenanthrene. The nitration of phenanthrene itself typically yields a mixture of isomers, with the 3-nitro derivative being a predominant product. chemicalbook.com Subsequent bromination or nitration of a substituted phenanthrene requires careful control of reaction conditions to achieve the desired regioselectivity. The precursor, 9-bromo-3-nitrophenanthrene, is a known compound, though detailed analytical data is not always provided by commercial suppliers. sigmaaldrich.comsigmaaldrich.com

Once the nitro-substituted precursor is obtained, various reducing agents can be employed to yield the target amine. Common methods include catalytic hydrogenation (e.g., using hydrogen gas with a palladium-on-carbon catalyst) or chemical reduction using metals in acidic media (e.g., tin(II) chloride in hydrochloric acid or iron in acetic acid). The choice of reagent depends on factors such as the presence of other functional groups, desired yield, and scalability of the reaction.

Table 1: Comparison of General Reduction Methods for Aromatic Nitro Compounds

| Reagent System | Typical Solvent | General Conditions | Advantages/Disadvantages |

|---|---|---|---|

| H₂ / Pd-C | Ethanol, Methanol, Ethyl Acetate (B1210297) | Room temperature to mild heating, atmospheric or elevated pressure | High efficiency, clean byproducts (H₂O). Catalyst can be expensive; may reduce other functional groups. |

| SnCl₂·2H₂O / HCl | Ethanol, Concentrated HCl | Reflux | Effective and common lab-scale method. Produces tin-based waste, requiring careful workup. |

| Fe / HCl or CH₃COOH | Water, Ethanol | Reflux | Inexpensive and effective. Requires filtration of iron salts; can be slow. |

| Na₂S₂O₄ (Sodium Dithionite) | Water/Methanol | Room temperature to mild heating | Mild conditions. Often used for sensitive substrates; can have moderate yields. |

Multi-Step Synthetic Pathways Incorporating this compound

The strategic placement of the bromo and amino groups on the phenanthrene core makes this compound a valuable building block for more complex molecular architectures. The amine group can be readily transformed into a diazonium salt, which is a versatile intermediate for introducing a wide array of other functional groups. The bromine atom is well-suited for participation in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions.

These multi-step pathways are essential for constructing molecules with specific electronic or biological properties. arxiv.org For example, the amine could be acylated or alkylated, while the bromine atom provides a handle for extending the aromatic system. This dual functionality allows for the convergent synthesis of complex targets, where different fragments of a molecule are prepared separately before being joined together. The development of such synthetic routes is a core aspect of modern organic chemistry, enabling the creation of novel compounds for various applications. youtube.com

Table 2: Potential Subsequent Reactions in Multi-Step Syntheses

| Reaction Type | Reagents | Functional Group Transformation | Significance |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | C(aryl)-Br → C(aryl)-C(aryl) | Forms new carbon-carbon bonds to build larger aromatic systems. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base (e.g., NaOtBu) | C(aryl)-Br → C(aryl)-N(R)₂ | Forms new carbon-nitrogen bonds, creating more complex amines. |

| Diazotization | NaNO₂, HCl (aq) | Ar-NH₂ → Ar-N₂⁺Cl⁻ | Creates a versatile diazonium salt intermediate. |

| Sandmeyer Reaction | Ar-N₂⁺Cl⁻, CuX (X = Cl, Br, CN) | Ar-N₂⁺Cl⁻ → Ar-X | Replaces the amine group with various other functionalities. |

Isolation and Purification Techniques for Substituted Phenanthrene Amines

The purification of aromatic amines, including substituted phenanthrene amines, is critical to ensure the material is suitable for subsequent reactions or final applications. google.com The basicity of the amine group and the often-crystalline nature of phenanthrene derivatives influence the choice of purification method.

Recrystallization is a common and effective technique for purifying solid compounds like phenanthrene derivatives. researchgate.net The choice of solvent is crucial; an ideal solvent will dissolve the compound and impurities at an elevated temperature but will allow the desired compound to crystallize upon cooling, leaving impurities in the solution. For phenanthrene derivatives, solvents like ethanol, acetonitrile, or toluene are often effective. google.com

Column Chromatography is a highly versatile method for separating components of a mixture. For aromatic amines, which are basic, standard silica (B1680970) gel (which is acidic) can lead to poor separation, peak tailing, or even degradation of the compound. biotage.com To overcome this, several strategies are employed:

Amine-Functionalized Silica: Using a stationary phase that has been chemically modified with amine groups can prevent the undesired acid-base interactions with the analyte. biotage.com

Mobile Phase Modification: Adding a small amount of a competing amine, such as triethylamine (B128534) (TEA), to the mobile phase (e.g., a hexane/ethyl acetate mixture) can neutralize the acidic sites on the silica gel, leading to improved peak shape and separation. biotage.combiotage.com

Reversed-Phase Chromatography: For more polar amines, reversed-phase high-performance liquid chromatography (HPLC) using a C18 column is an effective technique. nih.gov Operating at a high pH ensures the amine is in its neutral, free-base form, making it more hydrophobic and increasing its retention and separation. biotage.com

Acid-Base Extraction can also be used. The basic amine can be protonated with an acid to form a water-soluble salt, allowing it to be extracted into an aqueous layer and separated from non-basic impurities. Subsequent neutralization of the aqueous layer with a base will regenerate the pure amine, which can then be extracted back into an organic solvent. A modern variation involves using trichloroacetic acid to precipitate the amine salt, which can then be isolated and gently heated to release the pure amine. nih.gov

Table 3: Overview of Purification Techniques for Phenanthrene Amines

| Technique | Principle | Typical Conditions | Application Notes |

|---|---|---|---|

| Recrystallization | Differential solubility at varying temperatures | Solvents: Ethanol, Acetonitrile, Toluene google.com | Excellent for obtaining high-purity crystalline solids. researchgate.net |

| Normal-Phase Column Chromatography | Adsorption based on polarity | Stationary Phase: Silica gel. Mobile Phase: Hexane/Ethyl Acetate, often with added triethylamine (TEA). biotage.com | Effective for less polar amines. Addition of TEA is often necessary to prevent peak tailing. biotage.com |

| Amine-Functionalized Chromatography | Minimizes acid-base interactions | Stationary Phase: Amine-functionalized silica. Mobile Phase: Hexane/Ethyl Acetate. biotage.com | Provides better separation and recovery for basic amines compared to standard silica gel. biotage.com |

| Reversed-Phase HPLC | Partitioning based on hydrophobicity | Stationary Phase: C18-bonded silica. Mobile Phase: Acetonitrile/Water with a modifier like TEA or formic acid. nih.gov | Suitable for a wide range of polarities. High pH mobile phase is beneficial for basic amines. biotage.com |

| Acid-Base Extraction | Differential solubility of neutral vs. salt form | Aqueous acid (e.g., HCl) and base (e.g., NaOH) | A classic liquid-liquid extraction technique for separating basic compounds from neutral or acidic impurities. nih.gov |

Chemical Reactivity and Derivatization Studies of 9 Bromophenanthren 3 Amine

Reactivity of the Aryl Bromide Moiety at C9

The bromine atom at the C9 position of the phenanthrene (B1679779) core is a key site for synthetic modification, primarily through cross-coupling and substitution reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the aryl bromide at C9 is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between the phenanthrene scaffold and various organic groups. snnu.edu.cnnih.gov This reaction typically involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. snnu.edu.cnnih.gov The choice of ligand for the palladium catalyst is crucial and can influence the reaction's efficiency and scope. researchgate.net While specific studies on 9-Bromophenanthren-3-amine are not prevalent, the general mechanism is well-established for a wide range of aryl bromides. acs.orgsemanticscholar.org A newer development, aminative Suzuki–Miyaura coupling, even allows for the formation of C-N-C linked diaryl amines from aryl halides and boronic acids. snnu.edu.cnnih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has largely replaced harsher, more traditional methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org The selection of the appropriate palladium precatalyst, phosphine (B1218219) ligand, solvent, and base is critical for successful coupling. nih.gov Studies on the amination of bromobenzene (B47551) with various amines provide a model for the expected reactivity of the C9-bromo group in this compound. nih.gov

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Amine Substrate | Palladium Precatalyst | Ligand | Base | Solvent | Yield |

| Carbazole | Pd₂(dba)₃ | TrixiePhos | t-BuOLi | Toluene (B28343) | High |

| Diphenylamine | Pd₂(dba)₃ | XPhos | t-BuONa | Toluene | 96% |

| Phenoxazine | Pd₂(dba)₃ | XPhos | t-BuONa | Toluene | >99% |

This table is based on findings from the Buchwald-Hartwig amination of bromobenzene and serves as a predictive model for the reactivity of this compound. nih.gov

The electrochemical reduction of aryl halides, including 9-bromophenanthrene (B47481) derivatives, can be investigated using techniques like cyclic voltammetry. The reduction of aromatic hydrocarbons often proceeds through the formation of a radical anion. utexas.edu Studies on related polycyclic aromatic compounds, such as 9,10-anthraquinone, have shown that the electrochemical behavior is significantly influenced by the solvent and the presence of additives like proton donors. nih.gov For an aryl bromide, the initial electrochemical step would likely be the transfer of an electron to the molecule, which could lead to cleavage of the carbon-bromine bond.

The bromine atom at the C9 position can be removed through reductive dehalogenation, replacing it with a hydrogen atom. This transformation can be achieved through various methods, including catalytic hydrogenation. organic-chemistry.orgresearchgate.netresearchwithrutgers.com Typically, this involves using a palladium-on-carbon catalyst in the presence of a hydrogen source. organic-chemistry.orgresearchgate.net Aryl bromides are generally more readily reduced than the corresponding chlorides under these conditions. organic-chemistry.orgresearchgate.netresearchwithrutgers.com This selectivity allows for the removal of the bromo group while potentially leaving other functional groups intact. organic-chemistry.orgresearchgate.net Alternative, milder methods for reductive dehalogenation have also been developed, such as those employing visible-light photoredox catalysis. acs.org

Table 2: Selected Methods for Reductive Dehalogenation of Aryl Bromides

| Method | Catalyst/Reagent | Reductant/Hydrogen Source | Key Features |

| Catalytic Hydrogenation | 10% Palladium-on-carbon | Hydrogen gas | Neutral conditions, selective for bromides over other groups. organic-chemistry.org |

| Visible-Light Photoredox Catalysis | Ru(bpy)₃Cl₂ | iPr₂NEt and HCO₂H or Hantzsch ester | Tin-free, mild conditions, good functional group tolerance. acs.org |

| Radical-Mediated Hydrogenation | Visible light and a base | Tetrahydrofuran | Transition-metal-free, excellent yields. |

Reactivity of the Primary Aromatic Amine Moiety at C3

The primary aromatic amine at the C3 position is a versatile functional group that can undergo a range of chemical transformations, most notably diazotization followed by substitution reactions.

The primary aromatic amine at C3 can be converted into a diazonium salt by treatment with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid. masterorganicchemistry.comchadsprep.com The resulting diazonium group is an excellent leaving group (N₂) and can be readily displaced by a variety of nucleophiles. masterorganicchemistry.com

The Sandmeyer reaction provides a powerful method for introducing a range of substituents onto the phenanthrene ring at the C3 position. wikipedia.org This reaction involves the treatment of the diazonium salt with a copper(I) salt. masterorganicchemistry.comwikipedia.org For example, using copper(I) chloride, copper(I) bromide, or copper(I) cyanide allows for the introduction of chloro, bromo, or cyano groups, respectively. masterorganicchemistry.comwikipedia.org The reaction is believed to proceed through a radical mechanism. wikipedia.org This transformation significantly expands the synthetic utility of this compound, enabling the synthesis of a wide array of 3,9-disubstituted phenanthrene derivatives. organic-chemistry.orgpku.edu.cn

Table 3: Common Sandmeyer Reactions for Aryl Diazonium Salts

| Reagent | Product Functional Group |

| Copper(I) Chloride (CuCl) | Chloro (-Cl) |

| Copper(I) Bromide (CuBr) | Bromo (-Br) |

| Copper(I) Cyanide (CuCN) | Cyano (-CN) |

| Copper(I) Oxide (Cu₂O) / H₂O | Hydroxyl (-OH) |

This table outlines the classic Sandmeyer transformations applicable to the diazonium salt derived from this compound. masterorganicchemistry.comwikipedia.org

Acylation and Sulfonylation of the Amine Group

In principle, the primary amine group of this compound can be readily acylated using acyl chlorides or anhydrides in the presence of a base to yield the corresponding N-acylated products. This reaction is a fundamental transformation for the protection of the amine or for the introduction of various functional groups to modify the electronic and steric properties of the molecule.

Sulfonylation of the amine group with sulfonyl chlorides in the presence of a suitable base would lead to the formation of sulfonamide derivatives. These derivatives are of particular interest in medicinal chemistry due to their common presence in various drug molecules.

Table 1: Hypothetical Acylation and Sulfonylation Reactions of this compound

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Acetyl chloride | N-(9-Bromophenanthren-3-yl)acetamide | Acylation |

| This compound | Benzoyl chloride | N-(9-Bromophenanthren-3-yl)benzamide | Acylation |

| This compound | p-Toluenesulfonyl chloride | N-(9-Bromophenanthren-3-yl)-4-methylbenzenesulfonamide | Sulfonylation |

Note: This table is based on general chemical principles, as specific experimental data for this compound is not available.

Formation of Imine and Amide Derivatives

The reaction of the primary amine of this compound with aldehydes or ketones is expected to form imine derivatives, also known as Schiff bases. This condensation reaction is typically catalyzed by an acid and involves the elimination of a water molecule.

Amide derivatives can be synthesized through the coupling of this compound with carboxylic acids using standard coupling reagents, such as carbodiimides (e.g., DCC, EDC) or other peptide coupling agents.

Table 2: Hypothetical Imine and Amide Formation from this compound

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Benzaldehyde | (E)-N-(9-Bromophenanthren-3-yl)-1-phenylmethanimine | Imine Formation |

| This compound | Acetic acid | N-(9-Bromophenanthren-3-yl)acetamide | Amide Formation |

| This compound | Benzoic acid | N-(9-Bromophenanthren-3-yl)benzamide | Amide Formation |

Note: This table is based on general chemical principles, as specific experimental data for this compound is not available.

Metal-Catalyzed Coupling Reactions Involving the Amine Functionality

While metal-catalyzed cross-coupling reactions more commonly involve the carbon-bromine bond, certain transformations can also engage the amine functionality. For instance, Buchwald-Hartwig amination could theoretically be performed in a reverse sense, where an activated this compound derivative could couple with an aryl halide. However, direct metal-catalyzed reactions involving the N-H bond of the primary amine are also known, such as N-arylation reactions.

Orthogonal and Selective Derivatization Strategies for Dual Functionality

The presence of two distinct reactive sites, the amine group and the bromine atom, on the this compound scaffold allows for the potential development of orthogonal and selective derivatization strategies. This would enable the sequential or selective modification of one functional group while leaving the other intact.

For example, the amine group could first be protected, followed by a metal-catalyzed cross-coupling reaction at the C-Br bond. Subsequent deprotection of the amine would then allow for its derivatization. Conversely, the amine could be acylated or sulfonylated first, and the resulting derivative could then undergo a cross-coupling reaction. The specific conditions for these transformations would need to be carefully optimized to ensure selectivity and high yields. The development of such strategies would be highly valuable for the synthesis of complex phenanthrene derivatives for various applications.

Spectroscopic Data for this compound Not Publicly Available

Following a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic data for the compound this compound could not be located. As a result, the requested detailed article on its spectroscopic characterization and structural elucidation cannot be generated at this time.

The inquiry requested a thorough analysis based on the following outline:

Spectroscopic Characterization and Structural Elucidation of 9 Bromophenanthren 3 Amine

Vibrational Spectroscopy for Functional Group Identification

Raman Spectroscopy

To provide a scientifically accurate and informative article, access to published ¹H NMR, ¹³C NMR, 2D NMR, FTIR, and Raman spectra for 9-Bromophenanthren-3-amine is essential. Searches for synthesis and characterization reports or database entries containing this specific information were unsuccessful.

While general principles of these spectroscopic techniques and data for related compounds—such as 9-bromophenanthrene (B47481), 3-aminophenanthrene, and other brominated aromatic amines—are available, this information is not sufficient to construct a detailed and accurate analysis of this compound itself. Extrapolating from related structures would be speculative and would not meet the required standard of scientific accuracy for the specific compound requested.

Further research or de novo synthesis and characterization of this compound would be required to generate the necessary data to fulfill the request. Without access to such primary data, any attempt to create the specified article would be conjectural.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., HRMS-ESI, MS (CI+))

Thorough searches of chemical databases and scientific literature did not yield specific high-resolution mass spectrometry (HRMS) data obtained via electrospray ionization (ESI) or mass spectrometry (MS) data from chemical ionization (CI+) for this compound. While these techniques are standard for confirming the molecular weight and investigating the fragmentation patterns of organic molecules, no published reports detailing such analyses for this particular compound were found.

In the absence of experimental data, a theoretical molecular weight can be calculated based on the compound's chemical formula, C₁₄H₁₀BrN.

Theoretical Molecular Ion Data

| Ion | Formula | Theoretical Mass (Da) |

|---|---|---|

| [M]+ | C₁₄H₁₀⁷⁹BrNH | 271.0048 |

| [M+H]+ | C₁₄H₁₁⁷⁹BrNH | 272.0126 |

| [M]+ | C₁₄H₁₀⁸¹BrNH | 272.9997 |

This table presents the calculated exact masses for the molecular ion and the protonated molecule, considering the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). This information is crucial for the identification of the compound in future mass spectrometric analyses.

X-ray Crystallography for Solid-State Molecular Structure Determination

A crystallographic study is essential for the unambiguous determination of the three-dimensional arrangement of atoms in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. However, an extensive search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no deposited crystal structure for this compound. Consequently, empirical data on its solid-state molecular structure, such as unit cell dimensions, space group, and detailed intramolecular geometry, are not available.

Electronic Spectroscopy for Photophysical Properties

The electronic absorption and emission properties of a molecule are fundamental to understanding its potential applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and photocatalysis.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

No specific UV-Vis absorption spectra for this compound have been reported in the reviewed literature. For comparison, studies on related phenanthrene (B1679779) derivatives show that the position and intensity of absorption bands are sensitive to the nature and position of substituents on the phenanthrene core. For instance, the introduction of amino and bromo groups is expected to cause a bathochromic (red) shift of the absorption maxima compared to the parent phenanthrene molecule due to the extension of the π-conjugated system and the electronic effects of the substituents.

Fluorescence Emission Spectroscopy

Similarly, there is a lack of published fluorescence emission spectra for this compound. The fluorescence properties, including the emission wavelength, quantum yield, and lifetime, are highly dependent on the molecular structure and the surrounding environment. While many phenanthrene derivatives are known to be fluorescent, the presence of a heavy atom like bromine can sometimes lead to quenching of fluorescence due to the heavy-atom effect, which promotes intersystem crossing to the triplet state. Experimental data are needed to determine the actual fluorescence behavior of this compound.

Computational and Theoretical Investigations of 9 Bromophenanthren 3 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular geometries, energies, and other electronic properties with a favorable balance of accuracy and computational cost.

The initial step in the computational analysis of 9-Bromophenanthren-3-amine involves the optimization of its molecular geometry to find the most stable, lowest-energy conformation. This process computationally determines the bond lengths, bond angles, and dihedral angles. For complex molecules, a conformational analysis is performed to explore the potential energy surface and identify the global minimum. nih.govnih.gov

While specific studies on this compound are not prevalent, data from the closely related compound, 3,9-dibromophenanthrene (B3054704), calculated using the DFT-B3LYP method with a 6-311G(d,p) basis set, offers valuable comparative insights. The phenanthrene (B1679779) core is an extended, planar aromatic system. The primary conformational flexibility in this compound arises from the rotation of the amine (-NH2) group attached at the C3 position. The optimization process would typically reveal a nearly planar structure for the fused rings, with slight deviations due to the bulky bromine atom. The orientation of the amine group's hydrogen atoms relative to the aromatic ring would be a key outcome of the conformational search.

Below is a table of selected optimized geometric parameters, with data for the phenanthrene skeleton based on its dibromo-analogue, which is expected to be very similar.

Table 1: Predicted Geometric Parameters for this compound (Based on 3,9-dibromophenanthrene DFT Data)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C3-N | ~1.38 Å |

| Bond Length | C9-Br | ~1.91 Å |

| Bond Length | C-C (aromatic) | 1.37 - 1.46 Å |

| Bond Angle | C2-C3-C4 | ~120.5° |

| Bond Angle | C8-C9-C10 | ~119.8° |

| Bond Angle | C10-C9-Br | ~120.2° |

Data derived from computational analysis of the analogous compound 3,9-dibromophenanthrene.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties.

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily over the electron-rich phenanthrene ring and the nitrogen atom of the amine group, reflecting its electron-donating character. The LUMO would be distributed across the aromatic system, representing the region most susceptible to receiving electrons.

Computational studies on the related 3,9-dibromophenanthrene molecule calculated a HOMO-LUMO energy gap of 6.64 eV, which suggests high kinetic stability and lower chemical reactivity for that specific molecule. The presence of the electron-donating amine group in this compound would likely lead to a smaller energy gap compared to the dibromo derivative, thus enhancing its chemical reactivity.

Table 2: Predicted Frontier Orbital Energies (Based on Analogous Compounds)

| Orbital | Energy (eV) | Implication |

|---|---|---|

| HOMO | - | Electron-donating capability |

| LUMO | - | Electron-accepting capability |

| Energy Gap (ΔE) | < 6.64 eV | Chemical reactivity, kinetic stability |

Qualitative prediction based on the value for 3,9-dibromophenanthrene (6.64 eV) and the electronic effect of the amine group.

The distribution of electronic charge within a molecule is crucial for understanding its electrostatic interactions and reactive sites. This is often visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution from the perspective of an approaching electrophile. Different colors on the map represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of high negative potential (red) around the nitrogen atom of the amine group due to its lone pair of electrons. The bromine atom would also exhibit negative potential. The hydrogen atoms of the amine group and certain hydrogen atoms on the aromatic ring would show positive potential (blue). This analysis helps in predicting sites for hydrogen bonding and other non-covalent interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their excited states. It is a primary computational tool for predicting electronic absorption spectra (like UV-Vis spectra) by calculating the energies of vertical electronic transitions from the ground state to various excited states.

A TD-DFT calculation for this compound would yield a set of excitation energies and their corresponding oscillator strengths, which correlate to the absorption maxima (λ_max) and intensities in an experimental UV-Vis spectrum. The analysis would also characterize the nature of these transitions, which, for a polycyclic aromatic amine, are typically π → π* transitions within the phenanthrene ring system and charge-transfer transitions involving the amine group. Such calculations are vital for designing molecules with specific photophysical properties, such as those used in organic light-emitting diodes (OLEDs) or fluorescent probes.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, colored according to various properties to highlight close contacts with neighboring molecules.

Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution | Significance |

|---|---|---|

| H···H | ~40-50% | Dominant van der Waals forces |

| Br···H/H···Br | ~15-25% | Significant directional interactions |

| C···H/H···C | ~10-15% | π-system interactions |

| N···H/H···N | Variable | Potential for hydrogen bonding |

Values are estimates based on data for analogous brominated aromatic compounds.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms, providing insights into transition states and reaction pathways that are often difficult to observe experimentally. By calculating the potential energy surface for a reaction, chemists can identify the lowest-energy path from reactants to products, including the structures and energies of any intermediates and transition states.

For this compound, computational methods could be used to model various reactions. For example, in studying electrophilic aromatic substitution, DFT calculations can determine the activation energies for an electrophile attacking different positions on the phenanthrene ring. The presence of both an activating amine group and a deactivating bromine atom makes predicting the outcome non-trivial. Fukui indices, derived from DFT, can be calculated to predict the most likely sites for electrophilic, nucleophilic, and radical attack.

Furthermore, computational studies on related aniline (B41778) derivatives have shown that DFT can be used to accurately calculate the rate constants and activation barriers for reactions like intramolecular radical additions. Such a methodology could be applied to predict the feasibility and outcomes of radical reactions involving the amine or aromatic parts of this compound. These models are crucial for optimizing reaction conditions and designing novel synthetic routes.

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

In the field of computational chemistry, quantum chemical descriptors serve as powerful tools for predicting the reactivity and selectivity of molecules. For this compound, these descriptors, derived from theoretical calculations such as Density Functional Theory (DFT), provide a quantitative framework for understanding its chemical behavior. Key descriptors include Frontier Molecular Orbitals (HOMO and LUMO), Mulliken population analysis, and Fukui functions. These parameters are crucial for elucidating the electronic properties and predicting the most probable sites for electrophilic and nucleophilic attack.

The reactivity of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene is significantly influenced by the nature and position of their substituents. numberanalytics.com In this compound, the presence of both an electron-donating amino group (-NH₂) and an electron-withdrawing bromine atom (-Br) on the phenanthrene core creates a complex electronic landscape. The amino group generally increases the electron density of the aromatic system, making it more susceptible to electrophilic attack, while the bromine atom withdraws electron density. researchgate.net

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting a molecule's reactivity. The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) indicates its ability to accept electrons. A smaller HOMO-LUMO energy gap (ΔE) suggests higher reactivity and lower kinetic stability. nih.govresearchgate.net

Illustrative Data for a Substituted Phenanthrene Derivative

| Descriptor | Energy (eV) | Implication |

|---|---|---|

| E_HOMO | -5.8 | Propensity to donate electrons |

| E_LUMO | -1.2 | Propensity to accept electrons |

This table presents hypothetical but scientifically plausible values for a substituted phenanthrene to illustrate the concepts. The actual values for this compound would require specific DFT calculations.

Mulliken Population Analysis

Mulliken population analysis is a method for estimating the partial atomic charges within a molecule. wikipedia.org This analysis helps to identify the distribution of electron density and pinpoint atoms that are either electron-rich or electron-deficient. In this compound, the nitrogen atom of the amino group is expected to carry a partial negative charge, while the hydrogen atoms of the -NH₂ group will be partially positive. The bromine atom, being highly electronegative, will also carry a partial negative charge. The carbon atoms of the phenanthrene ring will exhibit a more complex charge distribution due to the competing electronic effects of the two substituents. The carbon atom attached to the amino group is likely to have a different charge compared to the one bonded to the bromine atom. This charge distribution is a key factor in determining the sites for electrophilic and nucleophilic attack.

Illustrative Mulliken Charges for Key Atoms in a Substituted Phenanthrene

| Atom | Partial Charge (a.u.) |

|---|---|

| N (in NH₂) | -0.85 |

| C (attached to NH₂) | +0.20 |

| Br | -0.15 |

This table provides a hypothetical representation of Mulliken charges to demonstrate the expected charge distribution. Precise values for this compound would necessitate specific quantum chemical calculations.

Fukui Functions

The Fukui function is a reactivity descriptor that indicates the change in electron density at a specific point in the molecule when the total number of electrons is changed. It is particularly useful for predicting the regioselectivity of chemical reactions. The Fukui function helps to identify the most reactive sites for electrophilic attack (where the molecule donates electrons), nucleophilic attack (where it accepts electrons), and radical attack.

For an electrophilic attack, the relevant Fukui function (f-) highlights the sites most susceptible to losing an electron. In this compound, the positions activated by the electron-donating amino group are expected to have higher f- values. For a nucleophilic attack, the Fukui function (f+) identifies the sites most favorable for accepting an electron. These are likely to be the carbon atoms influenced by the electron-withdrawing bromine atom. Computational studies on other PAHs have successfully used Fukui functions to predict their reaction sites. wikipedia.org

The interplay of the activating amino group and the deactivating but ortho-, para-directing bromine group on the phenanthrene skeleton will result in a nuanced reactivity map, which can be precisely detailed through the calculation of Fukui indices for each atomic site.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Phenanthrene |

| 9-Bromophenanthrene (B47481) |

Applications of 9 Bromophenanthren 3 Amine and Its Derivatives in Advanced Materials and Chemical Synthesis

Role as Building Blocks in Organic Synthesis and Medicinal Chemistry

Amines are a fundamental class of organic compounds that serve as indispensable building blocks across various scientific disciplines due to their reactivity and ability to participate in a multitude of chemical reactions. The presence of a nitrogen atom with a lone pair of electrons makes them key intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and polymers. Specifically, aromatic amines, where the nitrogen is connected to an aryl group, are crucial in creating complex molecular architectures.

9-Bromophenanthren-3-amine exemplifies a multifunctional building block. The phenanthrene (B1679779) skeleton provides a rigid, planar, and π-conjugated platform. The amino group (-NH2) at the 3-position and the bromo group (-Br) at the 9-position offer distinct and orthogonal reactivity. The bromine atom is a versatile handle for carbon-carbon bond-forming reactions, such as the Suzuki or Stille cross-coupling, while the amine group can be readily functionalized or used to direct reactions. This dual functionality allows for sequential and site-selective modifications, making it a valuable precursor in the construction of complex target molecules in medicinal chemistry and organic synthesis.

Synthesis of Novel Polycyclic Aromatic Systems

Polycyclic aromatic hydrocarbons (PAHs) are a class of molecules that have garnered significant interest due to their unique electronic and photophysical properties, which make them suitable for a range of applications. The synthesis of novel and extended PAH systems is a continuous area of research, and this compound serves as an excellent starting material for this purpose.

The bromine atom at the 9-position is particularly well-suited for palladium-catalyzed cross-coupling reactions. rsc.org This allows for the fusion of additional aromatic rings or the connection of other functional moieties to the phenanthrene core. For instance, a Suzuki coupling reaction between this compound and an appropriate boronic acid derivative can lead to the formation of larger, more complex PAHs. nih.gov The amino group can be protected during this process and later modified, or it can be used to influence the electronic properties of the final system. This strategic approach enables the synthesis of previously inaccessible π-extended aromatic structures with tailored properties. acs.org The development of new annulation methods, including palladium-catalyzed [3+3] annulations, further expands the toolbox for creating diverse PAHs from smaller aromatic fragments. rsc.org

Precursors for Supramolecular Architectures

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The design of molecules that can self-assemble into well-defined supramolecular architectures is a key goal in this field. This compound possesses the necessary features to act as a precursor for such systems.

The planar and aromatic nature of the phenanthrene core promotes π-π stacking interactions, which are a driving force for the self-assembly of many PAHs into ordered structures like columns or layers. rsc.orgcolumbia.edunih.gov Furthermore, the amino group can act as a hydrogen bond donor, enabling the formation of specific and directional interactions with other molecules that have hydrogen bond acceptor sites. nih.gov This combination of π-stacking and hydrogen bonding can lead to the formation of complex and functional supramolecular assemblies. For example, phenanthrene-DNA conjugates have been shown to self-assemble into nanospheres and vesicles with light-harvesting properties, where the hydrophobic interactions of the phenanthrene units play a crucial role. nih.govnih.gov The ability of PAHs and amine-functionalized molecules to form self-assembled monolayers on surfaces also highlights their potential in creating structured nanomaterials. nih.govnih.gov

Potential in Optoelectronic Materials

The extended π-conjugation in polycyclic aromatic hydrocarbons like phenanthrene gives rise to interesting electronic and photophysical properties, making them promising candidates for applications in optoelectronic devices. semanticscholar.org The introduction of functional groups such as amines and halogens onto the PAH core allows for the fine-tuning of these properties, including the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is critical for device performance.

Organic Light-Emitting Diode (OLED) Components (e.g., Host Materials, Emitters)

Organic light-emitting diodes (OLEDs) are a major application for advanced organic materials. In an OLED, a thin film of organic material emits light when an electric current is passed through it. The performance of an OLED is highly dependent on the properties of the materials used, particularly the host and emitter molecules in the emissive layer.

| Derivative Type | Potential Role in OLED | Key Features | Reference |

| Phenanthropyrazines | Emitter | High luminescence efficiency | google.com |

| Spiro-fluorene-phenanthrenes | Host Material | High thermal stability, high triplet energy | rsc.orgresearchgate.net |

| Amine-substituted PAHs | Hole-transport/Host | Improved hole injection and transport |

Charge Transfer Materials

Charge transfer is a fundamental process in many organic electronic devices, including solar cells and transistors. Materials that can efficiently donate or accept electrons are required. The formation of donor-acceptor systems within a single molecule or between different molecules is a common strategy to create materials with charge transfer properties.

This compound has the potential to be a component in charge transfer materials. The amino group is a well-known electron donor, while the bromo-phenanthrene core can act as an electron acceptor. This intramolecular donor-acceptor character can be tuned by further modifying the molecule. Studies on charge transfer complexes involving phenanthrenequinone (B147406) derivatives have shown that the extent of charge transfer is dependent on the donor and acceptor strengths. semanticscholar.orgnih.gov The presence of both an amine and a bromine on the phenanthrene scaffold allows for the creation of materials with specific HOMO and LUMO energy levels, facilitating charge separation and transport. Amine-anchored self-assembled monolayers have also been studied for their charge transport properties in molecular junctions. nih.gov

Luminescent and Electrochromic Applications

The inherent photophysical properties of the phenanthrene core make its derivatives suitable for luminescent and electrochromic applications. Luminescence is the emission of light by a substance, while electrochromism is the phenomenon where a material changes color in response to an electrical potential.

Phenanthrene and its simple derivatives are known to exhibit fluorescence, typically in the blue region of the spectrum. nih.gov The introduction of substituents can modify the emission wavelength and quantum yield. For instance, phenanthrene-azomethine copolymers have been studied for their photophysical behavior. acs.org Porous aromatic frameworks containing pyrene (B120774) and benzene (B151609) building blocks have been shown to be highly luminescent and can be used for chemical sensing through fluorescence quenching. mdpi.com

Electrochromism has been observed in various phenanthrene-based systems. nih.govresearchgate.netacs.org For example, phenanthrene-extended phenazine (B1670421) dications have been shown to undergo a distinct color change upon oxidation, making them interesting as molecular switches. nih.govacs.orgresearchgate.netnih.gov The ability to reversibly change color with an applied voltage opens up possibilities for use in smart windows, displays, and sensors. The amine and bromo substituents on this compound can be used to modulate the redox potentials and the colors of the different oxidation states, making its derivatives promising candidates for new electrochromic materials.

| Application | Relevant Property | Example System | Reference |

| Luminescence | Fluorescence | Phenanthrene-azomethine copolymers | acs.org |

| Luminescence | Fluorescence Quenching Sensing | Porous aromatic frameworks | mdpi.com |

| Electrochromism | Reversible Color Change | Phenanthrene-extended phenazine dications | nih.govacs.org |

| Electrochromism | Tunable Redox States | Polymers with phenanthrene and EDOT units | researchgate.net |

Catalysis and Ligand Design

The strategic placement of the amino and bromo groups on the phenanthrene ring in this compound allows for its elaboration into sophisticated ligands for transition metal catalysis and organocatalysis. The amino group provides a nucleophilic handle for further functionalization, while the bromo group can participate in a variety of cross-coupling reactions.

Precursors for N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and catalysis, often replacing phosphines due to their strong σ-donating properties and steric tuneability. beilstein-journals.org The synthesis of NHC ligands often begins with the construction of an imidazolium (B1220033) salt precursor, which is subsequently deprotonated to generate the free carbene. This compound can be envisioned as a starting material for the synthesis of phenanthrene-fused NHC ligands.

The general synthetic route to NHC precursors involves the reaction of a diamine or a related nitrogen-containing compound with a suitable carbon source. While direct examples detailing the conversion of this compound into an NHC ligand are not prevalent in the reviewed literature, the fundamental chemistry of NHC synthesis provides a clear pathway. For instance, the amino group of this compound could be elaborated into a diamine functionality, which can then be cyclized to form the imidazolium ring of the NHC precursor. The synthesis of new chiral NHC-imine ligands has been reported, starting from chiral diamines. york.ac.uk This highlights the potential to develop chiral NHC ligands from appropriately modified this compound derivatives.

The resulting phenanthrene-annulated NHC ligands would possess a unique steric and electronic profile. The extended aromatic system of the phenanthrene unit can influence the catalytic activity of the corresponding metal complexes through π-stacking interactions or by modifying the electronic properties of the carbene. The development of such ligands represents a frontier in NHC chemistry, aiming to create three-dimensional ligand architectures that can impart novel reactivity and selectivity in catalysis. nih.gov

A variety of methods exist for the synthesis of imidazolium salts, which are common precursors to NHC ligands. One common approach involves the reaction of a bromomethylated or chloromethylated reagent with an N-substituted imidazole (B134444). whiterose.ac.uk This suggests a potential route where this compound could be first converted into a suitable N-substituted imidazole derivative. The synthesis of NHC precursors can be achieved through various strategies, including the base-induced 1,3-cycloaddition of tosylmethylisocyanide (TosMIC) to imines. york.ac.uk

The table below summarizes key aspects of NHC ligand synthesis relevant to the potential use of this compound derivatives.

| Aspect of NHC Synthesis | Description | Potential Relevance to this compound |

| Precursor Type | Imidazolium salts are the most common precursors to NHC ligands. york.ac.uk | The amino group of this compound could be functionalized to form part of an imidazolium ring. |

| Synthetic Methods | Co-condensation of amines with paraformaldehyde and a dione, or 1,3-cycloaddition of TosMIC to imines. york.ac.uk | These methods could be adapted to incorporate the phenanthrene backbone into the NHC structure. |

| Metal Complexation | NHC ligands are readily coordinated to various transition metals, including palladium, ruthenium, and copper. york.ac.ukwhiterose.ac.ukresearchgate.net | Phenanthrene-fused NHC-metal complexes could exhibit unique catalytic properties. |

| Chirality | Chiral NHC ligands can be synthesized from chiral diamines, leading to applications in asymmetric catalysis. york.ac.uk | Derivatization of this compound could lead to novel chiral phenanthrene-based NHC ligands. |

Components in Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in chemical synthesis. Amines and their derivatives are frequently employed as organocatalysts, participating in a wide range of transformations. While specific studies focusing on this compound as a direct organocatalyst are limited, its structural features suggest potential applications in this field.

The amino group of this compound can act as a Brønsted or Lewis base, or as a nucleophile in various catalytic cycles. For instance, it could potentially catalyze reactions such as Michael additions, aldol (B89426) reactions, or Mannich reactions. The phenanthrene backbone could influence the stereochemical outcome of such reactions by providing a rigid and sterically defined environment around the catalytic center.

Furthermore, the bromo substituent opens up possibilities for creating more complex organocatalytic systems through cross-coupling reactions. For example, coupling with boronic acids (Suzuki-Miyaura coupling) or other organometallic reagents could introduce additional functional groups that can participate in catalysis or modulate the catalyst's properties.

Functional Materials Development (e.g., Sensors, Polymers)

The unique photophysical and electronic properties of the phenanthrene ring system make this compound an attractive building block for the development of functional organic materials. The ability to tune these properties through chemical modification at the amino and bromo positions is a key advantage.

A related compound, 3-Bromophenanthrene-9,10-dione, serves as a precursor for synthesizing semiconducting small molecules and polymers used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine substituent in this and related molecules facilitates further functionalization via cross-coupling reactions to tailor electronic properties like charge transport and luminescence. This highlights the potential of bromo-functionalized phenanthrenes in materials science.

The development of functional polymers can also be achieved through multicomponent reactions (MCRs). mdpi.comresearchgate.net For instance, the Kabachnik–Fields reaction is a powerful MCR for synthesizing α-aminophosphonates, which can be incorporated into polymers to impart properties like metal chelation and flame retardancy. mdpi.comresearchgate.net The amino group of this compound could potentially participate in such MCRs, leading to the formation of novel phenanthrene-containing functional polymers.

The table below outlines potential applications of this compound derivatives in functional materials.

| Material Type | Potential Application | Role of this compound Derivative | Relevant Concepts |

| Sensors | Fluorescent chemosensors for detecting metal ions or anions. | The phenanthrene core can act as a fluorophore, and the amino group can be modified to create a specific binding site. | The binding event would modulate the fluorescence properties of the phenanthrene unit. |

| Polymers | Organic semiconductors for use in OLEDs and OPVs. | The phenanthrene unit can be incorporated into the polymer backbone or as a pendant group to enhance charge transport and luminescence. | The bromine atom allows for polymerization via cross-coupling reactions. |

| Polymers | Functional polymers with tailored properties. | The amino group can participate in multicomponent reactions like the Kabachnik-Fields reaction to introduce functional groups. mdpi.comresearchgate.net | This approach allows for the efficient creation of polymers with specific functionalities. |

Future Research Directions and Outlook for 9 Bromophenanthren 3 Amine

Development of Green and Sustainable Synthetic Routes

The future synthesis of 9-Bromophenanthren-3-amine and its derivatives should prioritize environmentally benign methodologies to minimize waste and avoid hazardous reagents. Traditional multi-step syntheses often involve harsh conditions and produce significant waste. Research should focus on the development of green and sustainable synthetic pathways.

Key areas for development include:

Catalytic C-H Amination: Direct C-H amination of 9-bromophenanthrene (B47481) would be a highly atom-economical route to the target compound, avoiding the need for pre-functionalized substrates and reducing the number of synthetic steps.

Flow Chemistry: Implementing continuous flow processes can improve reaction efficiency, safety, and scalability. Flow reactors allow for precise control over reaction parameters, potentially increasing yields and reducing byproduct formation.

Alternative Solvents: Research into the use of greener solvents, such as bio-based solvents or supercritical fluids, can significantly reduce the environmental impact of the synthesis.

Greener Bromination Techniques: Exploring methods like the one described for 9-bromophenanthrene using KBr and an oxidizing agent in a mixed solvent of acetic acid and water could offer a more environmentally friendly approach compared to using elemental bromine. google.com

Table 1: Potential Green Synthesis Strategies

| Strategy | Description | Potential Advantages |

|---|---|---|

| Direct C-H Amination | Introduction of the amine group directly onto the C-H bond of 9-bromophenanthrene. | High atom economy, fewer synthetic steps. |

| Catalytic Cross-Coupling | Palladium or copper-catalyzed coupling of 9,3-dibromophenanthrene with an ammonia (B1221849) equivalent. | High selectivity and yields. |

| Flow Synthesis | Performing the synthesis in a continuous flow reactor. | Enhanced safety, scalability, and process control. |

Exploration of Novel Reactivity and Unexpected Transformation Pathways

The dual functionality of this compound presents a rich landscape for exploring novel chemical reactions. The bromine atom serves as a handle for cross-coupling reactions, while the amine group can direct reactions or participate in cyclization cascades.

Future research should investigate:

Advanced Cross-Coupling Reactions: Moving beyond standard Suzuki and Buchwald-Hartwig reactions to explore newer, more challenging transformations such as C-H activation/functionalization at other positions on the phenanthrene (B1679779) ring, directed by the existing amine or bromo substituents.

Photocatalysis and Electrosynthesis: Utilizing light or electricity to drive reactions can unlock novel transformation pathways that are inaccessible through traditional thermal methods. This could lead to the synthesis of highly complex polycyclic structures.

Intramolecular Cyclizations: Designing reactions where the bromo and amino groups, or their modified forms, react intramolecularly to form new fused-ring systems. This could be a powerful strategy for building complex, three-dimensional molecules.

Derivatization of the Amine Group: The primary amine can be transformed into a wide variety of other functional groups (e.g., amides, sulfonamides, imines), each offering different reactivity and properties for further diversification. researchgate.net

Advanced Spectroscopic and Analytical Techniques for Complex Derivations

As more complex derivatives of this compound are synthesized, advanced analytical techniques will be crucial for their unambiguous characterization. Standard 1D NMR and mass spectrometry may be insufficient for complex product mixtures or intricate molecular architectures.

Future analytical efforts should employ:

Multi-dimensional NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC will be essential to fully elucidate the structure of complex derivatives and to assign the regiochemistry of reactions.

High-Resolution Mass Spectrometry (HRMS): HRMS provides exact mass measurements, allowing for the confident determination of elemental compositions. Techniques like MALDI-TOF could be valuable for analyzing larger, oligomeric, or polymeric materials derived from the parent compound.

Chiral Chromatography: For the synthesis of enantiomerically pure derivatives, the development of chiral High-Performance Liquid Chromatography (HPLC) methods will be necessary for separation and analysis. acs.org

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for absolute structure determination and will be vital for confirming the three-dimensional structure of new, crystalline derivatives. acs.org

Table 2: Spectroscopic and Analytical Techniques for Characterization

| Technique | Application for this compound Derivatives |

|---|---|

| 1D/2D NMR | Structural elucidation, regiochemistry determination. |

| HRMS | Elemental composition confirmation, molecular weight of large derivatives. |

| HPLC | Purity assessment, separation of isomers, chiral analysis. nih.govhelixchrom.com |

| X-ray Crystallography | Absolute structure determination of crystalline solids. |

Rational Design and Tailoring of Electronic and Optical Properties through Substituent Variation

A major area of future research lies in the strategic modification of the this compound structure to fine-tune its electronic and optical properties for specific applications. The existing bromo and amino groups provide a starting point for this tuning. acs.org

Key strategies include:

Replacing the Bromo Group: The bromine atom can be replaced with a wide variety of functional groups via cross-coupling reactions. Introducing strong electron-withdrawing groups (e.g., cyano, nitro) or electron-donating groups (e.g., methoxy, alkyl) can significantly alter the HOMO-LUMO gap and, consequently, the absorption and emission properties. academie-sciences.fr

Computational Modeling: Employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can predict the effects of different substituents on the electronic and optical properties, enabling a more rational, design-oriented approach to synthesis. consensus.appmdpi.com This allows for the pre-screening of candidate molecules for desired properties before undertaking lengthy synthetic efforts.

Table 3: Predicted Effects of Substituent Variation on Electronic Properties

| Position of Substitution | Type of Substituent | Predicted Effect on HOMO/LUMO Gap | Rationale |

|---|---|---|---|

| 3 (replacing -NH2) | Stronger Donor (e.g., -NMe2) | Decrease | Raises HOMO level more significantly. |

| 9 (replacing -Br) | Strong Acceptor (e.g., -CN) | Decrease | Lowers LUMO level significantly. academie-sciences.fr |

| 9 (replacing -Br) | Strong Donor (e.g., -OMe) | Increase | Raises both HOMO and LUMO levels. |

Integration into Advanced Multifunctional Materials Systems and Devices

The ultimate goal of much of the fundamental research described above is to integrate derivatives of this compound into functional materials and devices. The phenanthrene core is known for its use in optoelectronic applications, and tailored derivatives of this compound could serve as key building blocks. academie-sciences.fr

Potential applications to be explored include:

Organic Light-Emitting Diodes (OLEDs): Phenanthrene derivatives are studied as emitters or host materials in OLEDs. academie-sciences.fr By tuning the electronic properties, derivatives of this compound could be designed as efficient blue emitters, which remain a significant challenge in the field.

Organic Field-Effect Transistors (OFETs): The extended π-system of the phenanthrene core suggests potential for charge transport. By promoting intermolecular stacking through appropriate functionalization, these molecules could be developed into p-type or n-type semiconductors for OFETs.

Fluorescent Sensors: The fluorescence of the phenanthrene core can be sensitive to its local environment. Derivatives could be designed where binding of a specific analyte (e.g., a metal ion or a biomolecule) to a functional group modulates the fluorescence, creating a chemical sensor.

Supramolecular Assemblies: The rigid structure and functional handles of this compound make it an excellent candidate for constructing well-defined supramolecular structures through non-covalent interactions, leading to materials with unique host-guest properties or stimuli-responsive behavior.

Q & A

Basic: What synthetic methodologies are recommended for preparing 9-Bromophenanthren-3-amine?

Answer:

The synthesis of this compound typically involves bromination of phenanthren-3-amine using reagents like -bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation with UV light or AIBN). Alternatively, palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) could introduce the amine group post-bromination. Key steps include:

- Purification: Column chromatography with silica gel and non-polar solvents.

- Validation: Monitor reaction progress via TLC and confirm regioselectivity using -NMR.

- Safety: Conduct bromination in a fume hood due to hazardous vapors .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- Structural Confirmation:

- NMR Spectroscopy: - and -NMR to identify aromatic proton environments and amine functionality.

- Mass Spectrometry (HRMS): Confirm molecular ion peaks and isotopic patterns (e.g., /).

- Purity Assessment:

Basic: What safety protocols are critical for handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) if dust is generated.

- Ventilation: Perform reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., hydrogen halides).

- Storage: Keep in sealed containers away from oxidizers and heat sources to prevent decomposition .

Advanced: How can computational modeling optimize reaction pathways for this compound?

Answer:

- DFT Calculations: Model electronic effects of the bromine and amine substituents on aromatic reactivity. Use software like Gaussian or ORCA to predict regioselectivity in cross-coupling reactions.

- Transition State Analysis: Identify energy barriers for bromine displacement in nucleophilic aromatic substitution.

- Validation: Compare computational predictions with experimental kinetic data (e.g., rate constants measured via UV-Vis spectroscopy) .

Advanced: How should researchers resolve contradictory data in reaction yields involving brominated aromatic amines?

Answer:

- Data Triangulation: Cross-validate results using multiple techniques (e.g., GC-MS, NMR, and elemental analysis).

- Variable Control: Standardize reaction parameters (e.g., catalyst loading, solvent purity, temperature gradients).

- Error Analysis: Quantify uncertainties via replicate experiments and statistical tests (e.g., Student’s -test).

- Literature Comparison: Review methodologies in analogous systems (e.g., bromophenanthrene derivatives) to identify protocol discrepancies .

Advanced: What mechanistic insights guide the design of catalytic systems for this compound functionalization?

Answer:

- Catalyst Selection: Screen Pd-, Cu-, or Ni-based catalysts for C–N bond formation. Prioritize ligands (e.g., Xantphos) that stabilize oxidative addition intermediates.

- Kinetic Studies: Use in situ IR or Raman spectroscopy to monitor intermediate species.

- Solvent Effects: Test polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of amine groups.

- Substituent Impact: Compare reaction rates with halogenated analogs (e.g., 9-chlorophenanthren-3-amine) to assess electronic influences .

Basic: What are the environmental and disposal considerations for this compound?

Answer:

- Biodegradability: Assess using OECD 301 tests; brominated aromatics often persist in ecosystems.

- Waste Management: Collect halogenated waste in designated containers for incineration at licensed facilities.

- Spill Response: Absorb with inert materials (e.g., vermiculite) and avoid aqueous runoff to prevent soil contamination .

Advanced: How does steric hindrance from the bromine substituent influence the reactivity of this compound?

Answer:

- Steric Maps: Generate 3D molecular models (e.g., using Avogadro) to visualize spatial constraints at the 9-position.

- Competitive Experiments: Compare reaction rates with less hindered analogs (e.g., 2-Bromophenanthren-3-amine) under identical conditions.

- Theoretical Modeling: Calculate steric descriptors (e.g., Tolman cone angles) to quantify hindrance effects .

Basic: What spectroscopic signatures distinguish this compound from positional isomers?

Answer: